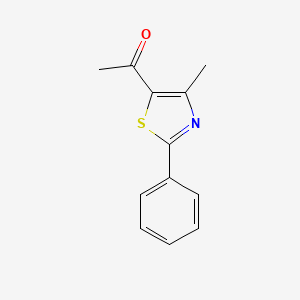

1-(4-Metil-2-fenil-1,3-tiazol-5-il)etan-1-ona

Descripción general

Descripción

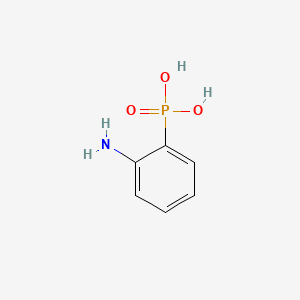

“1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one” is a compound that belongs to the group of azole heterocycles, specifically thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also exhibit various pharmaceutical and biological activities .

Molecular Structure Analysis

Thiazoles, including “1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one”, contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Aplicaciones Científicas De Investigación

Actividad antioxidante

Los derivados del tiazol, incluido el “1-(4-Metil-2-fenil-1,3-tiazol-5-il)etan-1-ona”, han demostrado tener actividad antioxidante . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.

Actividad analgésica

Se ha informado que los derivados del tiazol tienen propiedades analgésicas . Los analgésicos son medicamentos que se utilizan para aliviar el dolor. Funcionan bloqueando las señales de dolor al cerebro o interfiriendo con la interpretación de las señales por parte del cerebro.

Actividad antiinflamatoria

Los derivados del tiazol han mostrado actividad antiinflamatoria . Los agentes antiinflamatorios pueden reducir la inflamación al inhibir la producción de sustancias inflamatorias en el cuerpo.

Actividad antimicrobiana

Los derivados del tiazol han demostrado actividad antimicrobiana, incluidos efectos antibacterianos y antifúngicos . Se ha encontrado que son efectivos contra una variedad de cepas bacterianas y fúngicas.

Actividad antiviral

Se ha encontrado que algunos derivados del tiazol tienen propiedades antivirales . Los medicamentos antivirales son una clase de medicamentos que se utilizan específicamente para tratar infecciones virales.

Actividad antitumoral o citotóxica

Se ha encontrado que los derivados del tiazol tienen actividad antitumoral o citotóxica . Estos compuestos pueden inhibir el crecimiento de tumores y podrían utilizarse en el tratamiento del cáncer.

Actividad neuroprotectora

Se ha informado que los derivados del tiazol tienen efectos neuroprotectores . Los medicamentos neuroprotectores son aquellos que protegen las neuronas de la degeneración y las lesiones, mejorando así la salud de las neuronas.

Actividad anticonvulsiva

Se ha encontrado que los derivados del tiazol tienen actividad anticonvulsiva . Los anticonvulsivos son un grupo diverso de agentes farmacológicos que se utilizan en el tratamiento de las convulsiones epilépticas.

Direcciones Futuras

Thiazoles have a wide range of applications in the field of drug design and discovery . Future research could focus on the design and structure-activity relationship of bioactive molecules, including “1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one”. Further studies could also explore its potential biological activities and applications in different fields .

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including various enzymes and receptors .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The stability and efficacy of thiazole derivatives can be influenced by factors such as temperature, ph, and the presence of other substances .

Análisis Bioquímico

Biochemical Properties

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions help in reducing oxidative damage within cells. Additionally, 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one has shown affinity for binding with certain proteins, potentially altering their conformation and activity .

Cellular Effects

The effects of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to activate the Nrf2 pathway, leading to the upregulation of antioxidant response elements. This activation helps in protecting cells from oxidative stress. Furthermore, 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one can affect mitochondrial function, thereby influencing cellular energy metabolism .

Molecular Mechanism

At the molecular level, 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the activity of certain kinases involved in inflammatory pathways, thereby reducing inflammation. Additionally, 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one can lead to sustained activation of antioxidant pathways, providing continuous protection against oxidative stress .

Dosage Effects in Animal Models

The effects of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as reduced oxidative stress and inflammation. At high doses, it can lead to toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and detoxification. The compound can also affect metabolic flux by altering the levels of key metabolites involved in oxidative stress and inflammation pathways .

Transport and Distribution

Within cells and tissues, 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high oxidative stress, such as the liver and kidneys, where it exerts its protective effects .

Subcellular Localization

The subcellular localization of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one is crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with key enzymes and proteins involved in oxidative stress and energy metabolism. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments .

Propiedades

IUPAC Name |

1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-8-11(9(2)14)15-12(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSKZUOBXJWMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

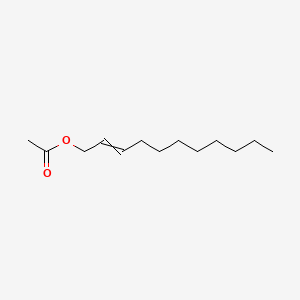

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337235 | |

| Record name | 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821834 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7520-94-7 | |

| Record name | 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanamide, N-[3-[bis[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1606075.png)

![4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1606077.png)